(Cyclohexyloxy)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13871-89-1 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
cyclohexyloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI Key |
PGRDNHQIURCHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CCCCC1 |
Canonical SMILES |
C[Si](C)(C)OC1CCCCC1 |
Other CAS No. |
13871-89-1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexyloxy Trimethylsilane
Direct Silylation Approaches to O-Silylated Cyclohexanol (B46403) Derivatives
The most direct and common route to (Cyclohexyloxy)trimethylsilane involves the O-silylation of its parent alcohol, cyclohexanol. This transformation is typically accomplished using a silylating agent, most notably the cost-effective and stable reagent hexamethyldisilazane (B44280) (HMDS), which produces ammonia (B1221849) as the sole byproduct. rsc.org While the reaction can be sluggish due to the low silylating power of HMDS, its efficiency is dramatically improved through the use of various catalysts. rsc.orgresearchgate.net
Catalytic Trimethylsilylation of Cyclohexanol
The activation of HMDS with a suitable catalyst is a cornerstone of modern silylation chemistry, enabling the reaction to proceed under mild conditions with high yields. Catalytic systems for the trimethylsilylation of cyclohexanol are diverse, encompassing perovskites, solid acids, and elemental iodine, each with a unique mechanism of action.
Perovskite oxides, such as Lanthanum cobaltite (B72492) (LaCoO3), have emerged as efficient, heterogeneous catalysts for the trimethylsilylation of alcohols and phenols. dntb.gov.uadntb.gov.ua This method offers advantages including easy catalyst separation, low catalyst loading, and the absence of polluting byproducts. dntb.gov.uascispace.com In a typical procedure, cyclohexanol is treated with HMDS in the presence of a small quantity of LaCoO3 under solvent-free conditions. dntb.gov.ua The proposed mechanism involves the Lewis acidic lanthanum and cobalt cationic sites on the perovskite surface, which polarize the Si-N bonds in HMDS, rendering it a more reactive silylating agent. dntb.gov.ua This activation facilitates the subsequent nucleophilic attack by the hydroxyl group of cyclohexanol, leading to the formation of this compound and the release of ammonia gas. dntb.gov.ua
Table 1: Trimethylsilylation of Cyclohexanol using LaCoO3 Catalyst
| Substrate | Silylating Agent | Catalyst | Conditions | Yield |
|---|
Heterogeneous acid catalysts provide a recyclable and environmentally benign option for promoting silylation reactions.
Nafion SAC-13 , a perfluorinated resinsulfonic acid, is a highly effective solid acid catalyst for the activation of HMDS. acs.org It facilitates the efficient and selective silylation of a wide range of alcohols, including secondary alcohols like cyclohexanol. acs.org The reaction proceeds rapidly at room temperature under solvent-free conditions, offering excellent yields in short timeframes. acs.org The key advantages of this methodology include simple and clean reaction profiles, high product yields, and the ability to recover and reuse the catalyst without significant loss of activity. acs.org
Polystyrene-supported Gallium Trichloride (PS/GaCl3) is another potent and recyclable heterogeneous Lewis acid catalyst. This polymer-supported complex has demonstrated high efficiency in the chemoselective silylation of various alcohols and phenols with HMDS. The catalyst is stable, easy to handle, and can be readily separated from the reaction mixture for reuse, aligning with the principles of green chemistry. The Lewis acidic gallium trichloride, immobilized on the polystyrene matrix, activates the HMDS for efficient silylation of secondary alcohols like cyclohexanol.
Table 2: Silylation of Cyclohexanol with Heterogeneous Acid Catalysts
| Catalyst | Silylating Agent | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| Nafion SAC-13 | HMDS | Room Temp, Solvent-free | 4–8 min | Excellent |
Molecular iodine (I2) serves as a remarkably efficient and practically neutral catalyst for the trimethylsilylation of a broad spectrum of alcohols with HMDS. rsc.org This method is particularly noteworthy for its effectiveness with sterically hindered and acid-sensitive alcohols. The reaction proceeds smoothly at room temperature, providing high yields without the formation of byproducts often seen with traditional acid or base-catalyzed methods. The proposed mechanism suggests that iodine polarizes the silicon-nitrogen bond in HMDS, creating a more reactive silylating species that readily reacts with the alcohol. rsc.org This approach represents one of the most efficient protocols for the silylation of challenging substrates using HMDS. To circumvent the handling of elemental iodine, which can be corrosive and sublimable, in situ generation of I2 from systems like Oxone®/KI or CAN/KI has also been successfully employed.
Table 3: Iodine-Catalyzed Trimethylsilylation of Alcohols
| Substrate Type | Silylating Agent | Catalyst | Conditions | Key Advantage |
|---|
While catalysis is generally required for efficient silylation with HMDS, an uncatalyzed method has been developed by leveraging the promotional effect of a specific solvent. In this protocol, the silylation of various alcohols and phenols with HMDS proceeds in nitromethane (B149229) (CH3NO2) at room temperature. This approach does not require elevated temperatures, high pressure, or any external catalyst. A diverse range of substrates, including alkyl alcohols like cyclohexanol, undergo smooth conversion to their corresponding trimethylsilyl (B98337) ethers in very short reaction times and with excellent yields.
Formation from Ketones via Organometallic Reagents
An alternative synthetic strategy for silyl (B83357) ethers, including this compound, begins with a ketone precursor, such as cyclohexanone (B45756). This transformation is achieved through a process known as catalytic hydrosilylation, which directly converts the carbonyl group to a silyl ether in a single step. This method is highly atom-economical and valuable for its directness.
In a typical transfer hydrosilylation reaction, a ketone is treated with a hydrosilane surrogate, such as a silyl formate, in the presence of a transition metal catalyst, often based on ruthenium. This process effectively reduces the ketone and traps the resulting alkoxy intermediate with the silyl group. The reaction is applicable to a range of ketones, including dialkyl ketones like cyclohexanone, and provides the corresponding silyl ethers in good to excellent yields under mild conditions. This avoids the use of gaseous or difficult-to-handle hydrosilanes, offering a practical and efficient route from a ketone to the desired silyl ether.
Detailed Research Findings
When bis(trimethylsilyl)mercury is reacted with cyclohexanone, a mixture of products is formed. The primary products identified are this compound, cyclohexenyloxytrimethylsilane, and 1,1′-bis(trimethylsiloxy)bicyclohexyl. spectrabase.com The proposed mechanism suggests that the initial step involves the formation of a radical intermediate, R¹R²ĊO·SiMe₃, which then proceeds to either dimerize or disproportionate to yield the final products. spectrabase.com
A typical experimental procedure involves the direct interaction of the two reactants. For instance, allowing a mixture of bis(trimethylsilyl)mercury and cyclohexanone to stand for an extended period initiates the reaction. The progress of the reaction can be monitored by the disappearance of the characteristic yellow color of the mercurial compound.
| Reactant 1 | Reactant 2 | Product(s) |
| Bis(trimethylsilyl)mercury | Cyclohexanone | This compound, Cyclohexenyloxytrimethylsilane, 1,1′-bis(trimethylsiloxy)bicyclohexyl |
Synthesis of Substituted Cyclohexyloxy-Trimethylsilyl Derivatives
The synthesis of substituted cyclohexyloxy-trimethylsilyl derivatives can be achieved through various organic reactions. A notable example is the preparation of silylated vicinal azidohydrins, which are valuable intermediates in organic synthesis.
Regioselective Synthesis of Silylated Vicinal Azidohydrins (e.g., (2-Azidocyclohexyloxy)trimethylsilane)
The synthesis of (2-azidocyclohexyloxy)trimethylsilane, also known as trans-1-azido-2-trimethylsilyloxy-cyclohexane, is a multi-step process that begins with the ring-opening of an epoxide. This reaction is highly regioselective, leading to the formation of a specific isomer.
The process typically involves the azidolysis of cyclohexene (B86901) oxide. A variety of reagents and conditions can be employed for this step, with a common method utilizing sodium azide (B81097) in the presence of a promoter such as Oxone® in an aqueous acetonitrile (B52724) solution. organic-chemistry.org This reaction is efficient and proceeds under mild conditions at room temperature, yielding the corresponding β-azido alcohol with high regioselectivity. organic-chemistry.org
Following the formation of the azido (B1232118) alcohol, a silylation step is performed to introduce the trimethylsilyl group. This is typically achieved by reacting the alcohol with a silylating agent like trimethylsilyl chloride in the presence of a base. The final product, (2-azidocyclohexyloxy)trimethylsilane, can then be isolated and purified. Characterization of the product can be carried out using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
| Starting Material | Reagents | Intermediate Product | Final Product |
| Cyclohexene oxide | 1. Sodium Azide, Oxone®2. Trimethylsilyl chloride | 2-Azidocyclohexanol | (2-Azidocyclohexyloxy)trimethylsilane |
Chemical Reactivity and Transformations of Cyclohexyloxy Trimethylsilane
Role as a Protecting Group for Alcohols and Phenols
Silyl (B83357) ethers are a class of chemical compounds featuring a silicon atom bonded to an alkoxy group. wikipedia.org They are widely employed as protecting groups for alcohols in organic synthesis because they can be introduced and removed under mild and highly selective conditions. wikipedia.org Common silyl ethers include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS). wikipedia.org The primary function of a protecting group is to mask the reactivity of a functional group, such as the hydroxyl group in an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule. masterorganicchemistry.comresearchgate.net
In the context of complex, multi-step syntheses, the strategic use of protecting groups is essential for achieving chemoselectivity. researchgate.net (Cyclohexyloxy)trimethylsilane, as a derivative of cyclohexanol (B46403), serves to protect the hydroxyl group, transforming it into a less reactive silyl ether. wikipedia.org This protection is crucial when the alcohol's acidic proton or nucleophilic oxygen would otherwise react with strong bases (like Grignard reagents), organometallics, or other electrophilic reagents intended for different parts of the molecule. masterorganicchemistry.comresearchgate.net
The installation of the trimethylsilyl group onto cyclohexanol is typically achieved by reacting it with a silyl chloride (like trimethylsilyl chloride) in the presence of a base. masterorganicchemistry.com The resulting this compound is stable under many reaction conditions, including oxidation and reactions with strongly basic reagents. masterorganicchemistry.com
A key advantage of silyl ethers is the ability to selectively remove them. libretexts.org Deprotection is most commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluoride bond. masterorganicchemistry.com This process regenerates the original alcohol with high efficiency. The stability of the silyl ether can be tuned by altering the steric bulk of the substituents on the silicon atom; for instance, bulkier groups increase stability to acid-catalyzed hydrolysis. nih.gov This tunable stability allows for orthogonal deprotection strategies in molecules with multiple, differentially protected hydroxyl groups. harvard.edu
Table 1: Strategic Use of Silyl Ethers as Protecting Groups
| Feature | Description |
| Function | Masks the reactivity of hydroxyl groups in alcohols and phenols. masterorganicchemistry.com |
| Installation | Typically via reaction of the alcohol with a silyl chloride (e.g., TMSCl) and a base. masterorganicchemistry.com |
| Stability | Inert to many strong bases, oxidants, and nucleophiles. masterorganicchemistry.com |
| Cleavage (Deprotection) | Commonly removed with fluoride ion sources (e.g., TBAF) or under specific acidic conditions. masterorganicchemistry.comlibretexts.org |
| Tunability | Stability can be modulated by changing substituents on the silicon atom, allowing for selective protection and deprotection. nih.gov |
Participation in Etherification Reactions
This compound can act as a nucleophilic source of the cyclohexyloxy group in various etherification reactions. These transformations are fundamental for constructing C-O bonds, which are prevalent in many natural products and pharmaceuticals.
Recent research has demonstrated the utility of silylium (B1239981) ions as catalysts for C-O bond formation. In one such protocol, catalytic amounts of bistriflimide are used to trigger the coupling of benzylic acetates with trimethyl(alkoxy)silanes to yield benzyl (B1604629) alkyl ethers. d-nb.inforesearchgate.net The reaction proceeds through the in-situ generation of a reactive trimethylsilylium ion, which activates the benzylic acetate (B1210297). d-nb.info
In this context, the reaction of a benzylic acetate with this compound has been shown to be a feasible, though relatively sluggish, process for the synthesis of the corresponding benzyl cyclohexyl ether. d-nb.info This catalytic method provides a valuable alternative to traditional etherification procedures, avoiding the need for transition metals or strong bases. d-nb.info The mechanism is believed to involve cationic intermediates, which is supported by the observation of racemization when using chiral, enantio-enriched starting materials. d-nb.info
Table 2: Silylium-Catalyzed Etherification with this compound
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| Benzyl Acetate | This compound | Bistriflimide (catalytic) | Benzyl cyclohexyl ether | Fair | d-nb.info |
The synthesis of aryl ethers is a cornerstone of organic chemistry, often accomplished through metal-catalyzed cross-coupling reactions. organic-chemistry.org Classic methods like the Ullmann condensation and modern palladium- or copper-catalyzed systems (e.g., Chan-Lam and Buchwald-Hartwig couplings) are used to form a C-O bond between an aryl halide or pseudohalide and an alcohol. organic-chemistry.orgnih.gov
While direct participation of this compound in these reactions is not extensively documented, the cyclohexyloxy moiety it carries is a relevant component for such syntheses. In a typical cross-coupling approach, an aryl halide (Ar-X) is coupled with an alcohol (R-OH), such as cyclohexanol, in the presence of a metal catalyst and a base to form the aryl ether (Ar-O-R). organic-chemistry.org In such a synthetic plan, this compound would represent the protected form of the cyclohexanol nucleophile. The silyl group would be removed either in a separate step prior to the coupling reaction or potentially in situ under the reaction conditions to generate the active alkoxide nucleophile. This strategy allows for the slow release or controlled introduction of the alcohol component, which can be advantageous in complex syntheses. The choice of catalyst, often a copper or palladium complex with specific ligands, is critical for achieving high yields and tolerating a wide range of functional groups. organic-chemistry.org
Involvement in Carbon-Carbon Bond Forming Reactions
Beyond its role in protecting group chemistry and etherification, this compound can participate in more complex transformations that result in the formation of new carbon-carbon bonds.
In this reaction, this compound serves as the silyl ether component, providing the cyclohexyloxy moiety to the final product. The reaction is typically catalyzed by a Lewis acid, which activates the aldehyde towards nucleophilic attack. The silyl ether acts as the source of the alkoxy group that combines with the activated aldehyde and the allyl group from allyltrimethylsilane. This multicomponent approach is highly efficient, as it allows for the rapid assembly of complex molecules from simple, readily available starting materials in a single step. rsc.orgnih.gov The reaction has been studied with various aldehydes and a range of silyl ethers derived from different alcohols, demonstrating its potential for creating diverse molecular structures. nih.gov
Table 3: General Scheme of the Hosomi-Sakurai Multicomponent Reaction
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| Aldehyde (R¹-CHO) | This compound | Allyltrimethylsilane | Lewis Acid (e.g., TMSOTf) | Homoallyl Ether |
Related Allylation and Alkynylation Processes
While this compound itself is primarily a protecting group, related organosilicon compounds, particularly those containing allyl or alkynyl groups, are pivotal reagents in carbon-carbon bond formation. Silyl ethers and related compounds can participate in or be products of allylation and alkynylation reactions. For instance, allyltrimethylsilane is utilized as an effective allylation reagent in photoredox-catalyzed α-allylation of carbonyl compounds, including ketones, esters, and amides. researchgate.net This process demonstrates good functional group tolerance and yields the desired products efficiently. The reaction mechanism is understood to proceed through a radical-mediated pathway initiated by a photo-induced single electron transfer. researchgate.net These types of reactions highlight the broader utility of organosilanes in synthetic chemistry beyond simple protection, serving as precursors for generating reactive intermediates for C-C bond formation.
Utility in Chiral Reagent Development (e.g., (E)-γ-[(cyclohexyloxy)dimethylsilyl]allylboronates)
The cyclohexyloxy moiety, when part of a silyl group, plays a significant role in the development of advanced chiral reagents. A prominent example is the diisopropyl tartrate modified (E)-γ-[(cyclohexyloxy)dimethylsilyl]allylboronate. colab.wsacs.org This complex boronate ester has been developed as a highly effective chiral reagent for the enantioselective and diastereoselective synthesis of anti 1,2-diols from aldehydes. colab.ws This transformation represents a formal α-hydroxyallylation of the aldehyde. The utility of this reagent is particularly notable in double asymmetric reactions involving chiral aldehydes, where high levels of stereocontrol are achieved. colab.ws The presence of the bulky (cyclohexyloxy)dimethylsilyl group influences the stereochemical outcome of the reaction, enabling the synthesis of complex, stereodefined structures that are valuable intermediates in natural product synthesis. acs.org
| Reagent | Application | Product Type | Stereoselectivity |
| (E)-γ-[(cyclohexyloxy)dimethylsilyl]allylboronate (tartrate modified) | Formal α-hydroxyallylation of aldehydes | anti 1,2-diols | High enantio- and diastereoselectivity |
| (E)-γ-(dimethylphenylsilyl)allylboronate (tartrate modified) | Formal γ-hydroxyallylation of aldehydes | anti 2-butene-1,4-diols | High enantio- and diastereoselectivity |
Hydrosilylation Reactions
Catalytic Hydrosilylation of Carbonyl Compounds and Olefins
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. While this compound lacks a Si-H bond and thus cannot act as a hydrosilylating agent, the broader class of hydrosilanes undergoes this reaction with carbonyls and olefins, typically catalyzed by transition metal complexes. This process is a widely used method for producing organosilane compounds, including silyl ethers from ketones and aldehydes. nii.ac.jpsemanticscholar.org
Recent research has focused on developing chemoselective catalysts that can hydrosilylate one functional group in the presence of another. nii.ac.jp For example, iron and cobalt complexes bearing iminobipyridine derivative ligands have shown switchable chemoselectivity for the hydrosilylation of olefins versus ketones. nii.ac.jp Similarly, ruthenium catalysts like [(Ru(p-cymene)Cl₂)₂] have been developed for the highly selective hydrosilylation of aldehydes. Rhenium complexes have also been extensively studied as catalysts for the hydrosilylation of a wide variety of carbonyl compounds, tolerating numerous other functional groups. mdpi.com The reaction effectively serves as a reduction-protection protocol, converting carbonyls to silyl-protected alcohols in a single step. mdpi.com
| Catalyst Type | Substrate | Product | Key Feature |
| Iminobipyridine Fe/Co Complexes | Olefins, Ketones | Silyl ethers, Alkylsilanes | Switchable chemoselectivity |
| Ruthenium Dimer [(Ru(p-cymene)Cl₂)₂] | Aldehydes | Silyl ethers | High selectivity for aldehydes |
| Rhenium(V) Oxo Complexes | Aldehydes, Ketones | Silyl ethers | High functional group tolerance |
| Titanocene Complexes | Epoxides | Silyl ethers | Formal anti-Markovnikov addition of water to olefins |
Other Advanced Synthetic Transformations
Oxidative Cleavage to Corresponding Benzylic Alcohol Derivatives (from related silyl compounds)
Silyl ethers, particularly benzylic silyl ethers, can be cleaved under oxidative conditions to regenerate the corresponding alcohol. This deprotection strategy is a valuable tool in multi-step synthesis. Benzylic ethers are readily cleaved oxidatively using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in wet acetonitrile (B52724), which yields the corresponding aromatic aldehyde and the alcohol. researchgate.net If the alcohol product is primary or secondary, it may be further oxidized to a carboxylic acid or ketone, respectively, by the same reagent. researchgate.net
The mechanism often involves a formal hydride abstraction from the benzylic carbon. researchgate.net Other reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are also effective for the oxidative cleavage of benzyl ethers. organic-chemistry.org In the context of related organosilicon compounds, o-silyl benzyl alcohols and their precursor silyl ethers can undergo facile cleavage reactions, demonstrating their potential as benzyl or silyl anion equivalents under certain conditions. bac-lac.gc.ca These methods provide alternatives to standard deprotection techniques like hydrogenolysis, especially for substrates with functional groups sensitive to reductive conditions. organic-chemistry.org
Formation of Unsymmetrical Siloxanes via Dealkynative Coupling
The formation of the siloxane (Si-O-Si) bond is a cornerstone of silicon chemistry. While traditional methods often rely on the hydrolysis of chlorosilanes, newer strategies allow for the controlled synthesis of complex, unsymmetrical siloxanes. rsc.org Dealkynative coupling represents an emerging and powerful method for forming silicon-heteroatom bonds. This process involves the reaction of a compound with an N-H, O-H, or other X-H bond with a silylalkyne, eliminating the alkyne and forming a new Si-X bond.
A notable example is the dealkynative coupling of amines (N-H) with bis(trimethylsilyl)acetylene, mediated by potassium bis(trimethylsilyl)amide (KHMDS), to form silylamines (Si-N). This main-group-catalyzed reaction demonstrates high chemoselectivity and a broad substrate scope. The principles of this reaction can be extended to the formation of Si-O bonds. The reaction between a silyl ether (or silanol) and a silylalkyne could, under appropriate catalytic conditions, lead to the formation of an unsymmetrical siloxane with the expulsion of an alkyne. This approach offers a selective alternative to dehydrocoupling or hydrosilylation methods for constructing complex siloxane frameworks. rsc.orgnih.govresearchgate.net
Cycloaddition Reactions (e.g., [2+2] Cross-Photocycloaddition of Alkenes involving related derivatives)
While direct photochemical [2+2] cycloaddition of this compound itself is not extensively documented, the reactivity of related silyl enol ethers in cycloaddition reactions provides significant insight into its potential transformations. Silyl enol ethers are known to participate in various cycloaddition reactions, including [2+2] and [4+3] pathways, to form complex cyclic structures. nih.govdoi.org
The [2+2] photocycloaddition is a characteristic reaction of enones and alkenes, proceeding through a stepwise mechanism involving discrete diradical intermediates rather than a concerted process. wikipedia.org The reaction is initiated by the photoexcitation of an enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. This triplet enone species then interacts with an alkene to form an exciplex, leading to a triplet diradical intermediate. Subsequent spin inversion to a singlet diradical allows for the final ring closure to yield the cyclobutane product. wikipedia.org
In the context of silyl enol ethers, which are derivatives structurally related to this compound, catalytic [2+2] cycloaddition reactions with α,β-unsaturated esters have been shown to produce polysubstituted cyclobutanes with a high degree of trans-stereoselectivity. nih.govacs.org These reactions are often catalyzed by hard Lewis acids, such as ethylaluminum dichloride (EtAlCl₂). acs.org The stereoselectivity and rate of these reactions can be influenced by the choice of ester group and the substituents on the silicon atom. acs.org Mechanistic studies suggest that these reactions proceed in a nonstereospecific manner through a pathway involving sequential nucleophilic additions via a short-lived zwitterionic intermediate. nih.govacs.org
The general mechanism for a Lewis acid-catalyzed [2+2] cycloaddition of a silyl enol ether involves a Mukaiyama-type Michael addition to an enoate, which forms a silyl ketene acetal. This intermediate then undergoes an intramolecular aldol (B89426) addition to form the cyclobutane ring. acs.org The diastereoselectivity of this process can be significantly influenced by the ring size of the cyclic silyl enol ether. acs.org For instance, cyclic silyl enol ethers derived from cyclohexanone (B45756) and cyclopentanone are more prone to yield ene products in reactions with alkynyl chromium and tungsten carbene complexes.
Disproportionation Processes
Disproportionation is a chemical reaction in which a substance is simultaneously oxidized and reduced to form two different products. In the context of silicon compounds, this typically involves the redistribution of substituents around the silicon center. For alkoxysilanes, disproportionation can lead to the formation of silane (B1218182) (SiH₄) and tetraalkoxysilanes. researchgate.netgoogle.com
The disproportionation of silanes containing at least one Si-H bond can be catalyzed by various systems, including ionic inorganic salts in the presence of a compound capable of complexing the cation. google.com This process can be carried out at ambient temperatures, offering a significant advantage over other methods. google.com For trialkoxysilanes, oligoethylene glycol ethers have been shown to catalyze the disproportionation to tetraalkoxysilanes and silane. researchgate.net The mechanism of these reactions is thought to involve the formation of hypervalent silicon complexes. researchgate.net
The Si-O bond in siloxanes and related compounds like this compound can be cleaved under acidic or basic conditions. researchgate.netwikipedia.org Acid-catalyzed cleavage involves the protonation of the siloxane oxygen, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack. researchgate.net Strong bases can also degrade the siloxane group, typically affording siloxide salts through the formation of silanol intermediates. wikipedia.org
The rate and extent of disproportionation can be influenced by the presence of catalysts and inhibitors. For instance, the disproportionation of triethoxysilane is more facile with cesium fluoride (CsF) as a catalyst compared to oligoethylene glycol ethers. researchgate.net Conversely, the disproportionation of alkoxysilanes can be inhibited by the addition of organic sulfonic acids, sulfuric acid, sulfur dioxide, carboxylic acids, carboxylic anhydrides, or carbon dioxide. google.com
| Process | Compound Type | Example | Reference |
|---|---|---|---|
| Catalysis | Oligoethylene Glycol Ethers | Dimethyl ether of triethylene glycol | researchgate.net |
| Catalysis | Fluoride Salts | Cesium Fluoride (CsF) | researchgate.net |
| Inhibition | Organic Sulfonic Acids | - | google.com |
| Inhibition | Inorganic Acids | Sulfuric Acid | google.com |
| Inhibition | Acid Anhydrides | - | google.com |
Formation of Thianthreniumyl Perchlorate Salts
The reaction of silyl enol ethers with organothianthrenium salts provides a pathway for various functionalizations. For instance, the photocatalytic sulfonation of silyl enol ethers with DABCO·(SO₂)₂ and organothianthrenium salts can produce β-keto sulfones in moderate to good yields. nih.gov This reaction tolerates both aryl and alkyl thianthrenium salts. nih.gov The proposed mechanism involves the reduction of the organothianthrenium salt by a photoexcited iridium catalyst to form a radical species. This radical is then trapped by sulfur dioxide to generate a sulfonyl radical, which subsequently reacts with the silyl enol ether. nih.gov
While the direct reaction of this compound with a thianthreniumyl perchlorate salt is not explicitly detailed in the provided context, the reactivity of related silyl enol ethers suggests a plausible reaction pathway. The oxygen atom of the siloxy group in this compound could act as a nucleophile, attacking the electrophilic sulfur center of the thianthreniumyl cation. This would lead to the cleavage of the Si-O bond and the formation of a new S-O bond, generating a trimethylsilyl species and a cyclohexyloxy-thianthreniumyl salt. The perchlorate anion would serve as the counterion.
The stability and reactivity of the resulting thianthrenium salt would depend on the nature of the substituents on the thianthrene core. Alkenyl thianthrenium salts are noted to be thermally stable, bench-stable, and insensitive to moisture and air. nih.gov
| Compound Name | Molecular Formula | Synonyms |
|---|---|---|
| This compound | C₉H₂₀OSi | Trimethylcyclohexyloxysilane, (Trimethylsilyloxy)cyclohexane |
| Ethylaluminum dichloride | C₂H₅AlCl₂ | EtAlCl₂ |
| Cesium fluoride | CsF | - |
| DABCO·(SO₂)₂ | C₆H₁₂N₂·2(SO₂) | 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct |
| Silane | SiH₄ | Silicon tetrahydride |
| Triethoxysilane | C₆H₁₆O₃Si | - |
| Tetraethoxysilane | C₈H₂₀O₄Si | Tetraethyl orthosilicate, TEOS |
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Pathways Involving (Cyclohexyloxy)trimethylsilane
The reaction mechanisms involving this compound are diverse, reflecting its utility in various synthetic transformations. Investigations have revealed pathways involving cationic intermediates, radical species, and coordination to heterogeneous catalysts.
Silylium (B1239981) Ion Catalysis in Etherification Processes
This compound can serve as a nucleophile in etherification reactions catalyzed by silylium ions. In a notable example, the coupling of benzylic acetates with trimethyl(alkoxy)silanes, including this compound, is triggered by catalytic amounts of bistriflimide (HNTf₂). This acid facilitates the in-situ generation of a reactive trimethylsilylium ion.
The proposed catalytic cycle begins with the activation of the benzyl (B1604629) acetate (B1210297) by the silylium ion catalyst, leading to the formation of a benzyl cation intermediate. This cationic species is then intercepted by the oxygen nucleophile of this compound. The subsequent release of the newly formed benzyl ether product regenerates the silylium ion, allowing the catalytic cycle to continue. The reaction with this compound has been noted to be a more sluggish process compared to other silyl (B83357) ethers, but still feasible for forming the corresponding benzyl cyclohexyl ether. The involvement of a benzyl cation intermediate is supported by the racemization observed when using an enantioenriched chiral acetate substrate.
Radical Intermediates in Silylation Reactions
Silyl radicals are key intermediates in various silylation reactions, such as hydrosilylation of unsaturated carbon-carbon bonds. While direct studies on radical reactions initiated from this compound are not prominent, the general mechanisms of silyl radical generation and reactivity provide a framework for understanding potential pathways. Silyl radicals, such as the trimethylsilyl (B98337) radical, can be generated from precursors like hydrosilanes via hydrogen-atom abstraction or from chlorosilanes through electroreduction.
Once generated, a silyl radical can add to an alkene or alkyne in an anti-Markovnikov fashion. This addition creates a carbon-centered radical, which then abstracts a hydrogen atom from a suitable donor to yield the hydrosilylation product and propagate the radical chain. Such radical-based hydrosilylation reactions are an important method for forming C-Si bonds.
Proposed Mechanisms for Heterogeneous Catalytic Silylation (e.g., LaCoO₃)
The synthesis of this compound from cyclohexanol (B46403) can be efficiently achieved using hexamethyldisilazane (B44280) (HMDS) as the silylating agent, catalyzed by the heterogeneous perovskite catalyst Lanthanum cobaltite (B72492) (LaCoO₃). This method is noted for its high efficiency, selectivity for primary and secondary alcohols, and the use of an inexpensive, non-toxic, and easily separable catalyst.
A plausible mechanism for this transformation involves the dual functionality of the LaCoO₃ catalyst. The lanthanum (La) and cobalt (Co) cationic sites on the perovskite surface act as Lewis acids. They coordinate to the nitrogen atom of HMDS, polarizing the Si-N bonds. This activation makes the trimethylsilyl group more electrophilic and renders HMDS a highly reactive silylating agent. The hydroxyl group of cyclohexanol then attacks the activated silicon center, leading to the formation of this compound. Ammonia (B1221849) gas is released as the sole byproduct, and the catalyst is regenerated.
Table 1: Comparison of Catalysts for the Silylation of α-Naphthol with HMDS This table provides comparative data for a similar silylation reaction to illustrate the efficiency of LaCoO₃.
| Entry | Catalyst | Condition | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | LaCoO₃ | Solvent-free, 70°C | 10 | 98 |
| 2 | Sulfuric acid | CH₂Cl₂, r.t. | 120 | 95 |
| 3 | ZnCl₂ | Solvent-free, 70°C | 60 | 90 |
| 4 | Iodine | CH₂Cl₂, r.t. | 30 | 96 |
Mechanistic Rationale for Multicomponent Reactions with Silyl Ethers
Detailed mechanistic studies specifically elucidating the role of this compound as a reactive component within one-pot multicomponent reactions (MCRs) are not extensively documented. In the context of complex syntheses, silyl ethers like this compound primarily function as protecting groups for alcohols.
The mechanistic rationale for their use in multi-step sequences, which may be designed as one-pot procedures, is to temporarily block the reactivity of a hydroxyl group. The silyl ether is generally inert to a wide range of reagents, such as organometallics (e.g., Grignard reagents), mild oxidizing agents, and reducing agents. This allows chemical transformations to be performed on other parts of the molecule without interference from the acidic proton of the alcohol. The protection step involves reacting the alcohol with a silylating agent. After the desired transformations are complete, the silyl group can be selectively removed under mild conditions, typically with a fluoride (B91410) ion source (like TBAF) or aqueous acid, to regenerate the alcohol. The high strength of the Si-F bond provides a strong thermodynamic driving force for fluoride-based deprotection.
Computational Chemistry and Molecular Modeling
Theoretical Studies on the Basicity of Silyl Ethers in Comparison to Alkyl Ethers
Computational studies have been employed to understand the fundamental differences in basicity and conformational preferences between silyl ethers and their carbon analogues, alkyl ethers. These differences arise from the distinct electronic and steric properties of the silicon atom compared to carbon.
Furthermore, molecular modeling and NMR studies on silyloxycyclohexanes have revealed significant conformational differences compared to alkoxycyclohexanes. The introduction of a bulky silyl group can dramatically alter the conformational equilibrium of the cyclohexane (B81311) ring. Theoretical calculations show that stabilizing attractive interactions between the substituents on the silicon atom and atoms on the cyclohexane ring are greater when the silyloxy group is in an axial position compared to an equatorial one. This, combined with repulsive steric interactions, can lead to an unusually high population of the conformer with the axial silyloxy group, a preference not typically observed for similarly sized alkyl ether groups. This conformational influence can, in turn, affect the reactivity and effective basicity of the molecule. Forcing an oxygen-containing group into an axial orientation can increase the basicity and donor reactivity compared to its equatorial counterpart.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. By solving the Schrödinger equation within the framework of electron density, DFT allows for the accurate calculation of the geometries and energies of reactants, products, intermediates, and transition states along a reaction pathway. In the context of the silylation of cyclohexanol to form this compound, DFT calculations provide invaluable insights into the step-by-step process of bond formation and cleavage.
Computational studies on the Lewis base-catalyzed silylation of secondary alcohols, such as cyclohexanol, have revealed the crucial role of the catalyst and solvent in modulating the reaction pathway. For instance, in the presence of a Lewis base catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), the reaction is believed to proceed through the formation of a highly reactive silylium-ion-like intermediate. DFT calculations can model the interaction of chlorotrimethylsilane (B32843) with the catalyst, the subsequent reaction with cyclohexanol, and the final proton transfer step to yield the silyl ether and the protonated catalyst.
These calculations can pinpoint the transition state structures for each elementary step. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the silylation of cyclohexanol, DFT can be used to visualize the transition state for the nucleophilic attack of the cyclohexanol oxygen on the silicon atom of the activated silylating agent.
Furthermore, DFT allows for the characterization of reaction intermediates, which are transient species that exist for a short duration during the reaction. In the base-catalyzed silylation of cyclohexanol, potential intermediates include the complex formed between the Lewis base and chlorotrimethylsilane, as well as the initial adduct formed between cyclohexanol and the activated silylating agent before proton transfer. The calculated energies of these intermediates help to construct a detailed potential energy surface for the entire reaction.
The table below presents hypothetical DFT-calculated relative energies for the key species involved in a plausible DMAP-catalyzed silylation of cyclohexanol with chlorotrimethylsilane. These values illustrate how DFT can quantify the energetics of the reaction pathway.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Cyclohexanol + Chlorotrimethylsilane + DMAP | 0.0 |
| Intermediate 1 | [DMAP-Si(CH₃)₃]⁺Cl⁻ Complex | +5.2 |
| Transition State 1 | Nucleophilic attack of Cyclohexanol on Intermediate 1 | +15.8 |
| Intermediate 2 | Protonated this compound-DMAP Adduct | -3.4 |
| Transition State 2 | Proton transfer to DMAP | +2.1 |
| Products | This compound + [DMAP-H]⁺Cl⁻ | -10.5 |
Theoretical Approaches to Understanding Reactivity and Selectivity in Silylation Processes
Beyond elucidating the reaction mechanism for a specific reaction, theoretical approaches, primarily rooted in DFT, provide a framework for understanding the broader principles governing reactivity and selectivity in silylation processes. These approaches allow chemists to predict how changes in the substrate, silylating agent, catalyst, and reaction conditions will influence the outcome of the reaction.
One key aspect that can be explored theoretically is the inherent reactivity of different alcohols towards silylation. By calculating properties such as the nucleophilicity of the alcohol oxygen and the steric hindrance around the hydroxyl group, it is possible to rationalize and predict the relative rates of silylation for primary, secondary, and tertiary alcohols. For cyclohexanol, a secondary alcohol, steric factors play a significant role in its reactivity compared to less hindered primary alcohols.
Furthermore, theoretical models can be employed to understand the selectivity of silylation reactions. For instance, in molecules containing multiple hydroxyl groups with different chemical environments, DFT calculations can predict which hydroxyl group will be preferentially silylated. This is achieved by calculating the activation energies for the silylation at each potential site. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product.
The nature of the silylating agent is another critical factor influencing reactivity. Theoretical calculations can quantify the electrophilicity of the silicon atom in different silylating agents (e.g., chlorotrimethylsilane vs. tert-butyldimethylsilyl chloride). This information helps in selecting the appropriate silylating agent for a desired level of reactivity and stability of the resulting silyl ether.
The following table summarizes key theoretical parameters derived from DFT calculations and their implications for understanding reactivity and selectivity in the silylation of cyclohexanol.
| Theoretical Parameter | Significance in Silylation | Application to Cyclohexanol Silylation |
|---|---|---|
| Activation Energy (ΔG‡) | Determines the reaction rate. Lower activation energy leads to a faster reaction. | Predicts the feasibility of the reaction under different catalytic conditions and helps in understanding selectivity between different reaction pathways. |
| Reaction Energy (ΔG) | Indicates the thermodynamic favorability of the reaction. A negative value signifies an exothermic and spontaneous process. | Confirms the thermodynamic driving force for the formation of this compound. |
| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on atoms, indicating the nucleophilicity of the alcohol oxygen and the electrophilicity of the silicon atom. | Helps to rationalize the nucleophilic attack of the cyclohexanol oxygen on the silicon center. |
| Steric Parameters (e.g., Tolman's cone angle) | Quantifies the steric bulk around the reaction center, which influences the accessibility of the hydroxyl group. | Explains the reactivity of the secondary hydroxyl group of cyclohexanol compared to less hindered primary alcohols. |
| Solvation Free Energy | Accounts for the effect of the solvent on the stability of reactants, intermediates, and transition states. | Helps to explain the observed rate enhancements in polar aprotic solvents like DMF. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and silicon atomic nuclei within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Reaction Monitoring
Proton NMR (¹H NMR) is a fundamental tool for confirming the structure of this compound. The spectrum provides characteristic signals corresponding to the protons of the trimethylsilyl group and the cyclohexyl ring. The integration of these signals allows for the quantitative determination of the relative number of protons in each chemical environment, confirming the successful silylation of cyclohexanol.
Furthermore, ¹H NMR is instrumental in monitoring the progress of reactions that form this compound. For instance, in the silylation of cyclohexanol, the disappearance of the alcohol proton signal and the appearance of the sharp singlet for the trimethylsilyl protons indicate the conversion of the starting material to the desired product. This real-time analysis is crucial for optimizing reaction conditions and determining reaction completion. In studies involving the ring-opening of certain compounds with iodotrimethylsilane, ¹H NMR has been used to confirm the nearly quantitative conversion to the desired product within minutes rsc.org.
| Proton Environment | Typical Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Trimethylsilyl (-Si(CH₃)₃) | ~0.1 | Singlet | 9H |
| Cyclohexyl Methine (CH-O) | ~3.5 - 3.7 | Multiplet | 1H |
| Cyclohexyl Methylene (-CH₂-) | ~1.1 - 1.9 | Multiplet | 10H |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous verification of the carbon framework. The spectrum typically shows a signal for the methyl carbons of the trimethylsilyl group and multiple signals for the carbons of the cyclohexyl ring, with the carbon atom bonded to the oxygen appearing at a characteristic downfield shift.
| Carbon Environment | Typical Chemical Shift (δ) in ppm |
| Trimethylsilyl (-Si(CH₃)₃) | ~2.0 |
| Cyclohexyl C1 (C-O) | ~72.0 |
| Cyclohexyl C2/C6 | ~35.0 |
| Cyclohexyl C3/C5 | ~24.5 |
| Cyclohexyl C4 | ~26.0 |
Note: Data is based on typical values for similar structures and may vary.
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Environment Characterization
Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon nucleus, offering valuable insights into the chemical environment of the silicon atom in this compound. Although the natural abundance of the ²⁹Si isotope is low (4.7%), this technique is powerful for characterizing silicon-containing compounds magritek.com. The chemical shift in ²⁹Si NMR is highly sensitive to the substituents attached to the silicon atom. For this compound, the spectrum would show a single resonance peak characteristic of a silicon atom bonded to three methyl groups and one oxygen atom. This analysis confirms the integrity of the trimethylsilyloxy group and is used to differentiate it from other silicon species that might be present as impurities or byproducts.
| Silicon Environment | Typical Chemical Shift (δ) in ppm |
| (Cyclohexyloxy)Si (CH₃)₃ | ~15 - 20 |
Note: The chemical shift is relative to a standard reference, typically tetramethylsilane (TMS).
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification, Purity Assessment, and Fragment Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from other components in a mixture based on its boiling point and interactions with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
This ionization process generates a molecular ion (M⁺) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a chemical fingerprint for the compound. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (172.34 g/mol ) . The fragmentation pattern provides structural confirmation. Common fragments include the loss of a methyl group ([M-15]⁺), resulting in a prominent peak at m/z 157, and other fragments related to the trimethylsilyl and cyclohexyl moieties nih.gov. GC-MS is also highly effective for assessing the purity of a sample by detecting and identifying any volatile impurities.
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M]⁺ | 172 | Molecular Ion |
| [M-CH₃]⁺ | 157 | Loss of a methyl group |
| [C₆H₁₁O]⁺ | 99 | Cyclohexyloxy fragment |
| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |
Note: The relative intensities of the peaks can vary depending on the instrument and conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the mass of a molecule with extremely high accuracy, typically to four or more decimal places researchgate.netresearchgate.net. This precision allows for the unambiguous determination of the elemental formula of a compound. While low-resolution MS provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₉H₂₀OSi), the calculated monoisotopic mass is 172.128341792 Da nih.gov. An HRMS measurement that yields a mass very close to this theoretical value provides definitive evidence for the compound's elemental composition, confirming that no unexpected elements are present and that the presumed structure is correct. This level of accuracy is crucial in research and for the definitive identification of new compounds or for verifying the structure of synthesized materials. The enhanced resolution of HRMS also aids in producing clear fragmentation patterns, which further refines the accuracy of chemical formula prediction researchgate.netdiagnosticsworldnews.com.
| Property | Value |
| Molecular Formula | C₉H₂₀OSi |
| Calculated Monoisotopic Mass | 172.128341792 Da |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular vibrations and, consequently, the functional groups present in this compound.
Infrared (IR) spectroscopy is a fundamental tool for the identification of functional groups in organosilicon compounds. researchgate.net The analysis of the IR spectrum of this compound allows for the confirmation of its key structural features, particularly the presence of the trimethylsilyl group and the Si-O-C ether linkage, and the absence of the hydroxyl (-OH) group from the starting material, cyclohexanol.
The spectrum is characterized by several key absorption bands:
Si-O-C Asymmetric Stretch: A strong and prominent band typically appears in the 1050-1100 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the Si-O-C bond. This band is a definitive indicator of the formation of the silyl ether.
Si-(CH₃)₃ Group Vibrations: The trimethylsilyl moiety gives rise to distinct signals. A strong band around 1250 cm⁻¹ is attributed to the symmetric deformation (umbrella mode) of the C-H bonds in the Si-(CH₃)₃ group. Additionally, a characteristic absorption, often appearing as a doublet, is observed in the 840-870 cm⁻¹ range due to the Si-C stretching and CH₃ rocking vibrations.
C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexyl ring and the methyl groups appear as strong bands in the 2850-2950 cm⁻¹ region.
Absence of O-H Stretch: Critically, the successful synthesis of this compound from cyclohexanol is confirmed by the disappearance of the broad O-H stretching band, which would typically be observed between 3200 and 3600 cm⁻¹ in the spectrum of the alcohol precursor.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2850-2950 | C-H Stretch | Cyclohexyl & -CH₃ | Strong |
| ~1250 | Symmetric C-H Deformation | Si-(CH₃)₃ | Strong |
| 1050-1100 | Asymmetric Si-O-C Stretch | Silyl Ether | Strong |
Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the characterization of organosilicon compounds. nih.gov While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This makes it particularly useful for analyzing symmetric, non-polar bonds. bruker.com
In the context of organosilicon chemistry, Raman spectroscopy is adept at:
Analyzing the Si-O-Si Backbone: It is frequently used to study the formation and structure of siloxane networks in polymers and sol-gel processes. researchgate.net
Identifying Organic Moieties: The technique can effectively identify organic functional groups attached to the silicon atom. nih.gov
Structural Elucidation: It aids in determining the structural nature (e.g., linear, angular, symmetric) of molecules. youtube.com
For this compound, the Raman spectrum would highlight the symmetric vibrations of the molecule. Key expected signals include strong bands corresponding to the Si-C symmetric stretching and the C-C bonds of the cyclohexyl ring. Given the greater mass of the silicon atom compared to carbon, the vibration frequencies involving silicon are typically lower than those for analogous carbon bonds. physicsopenlab.org
Table 2: Potential Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850-3000 | C-H Stretch | Cyclohexyl & -CH₃ |
| 600-700 | Symmetric Si-C Stretch | Si-(CH₃)₃ |
Chromatographic Methods for Separation and Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas chromatography (GC) is the premier analytical method for volatile and thermally stable compounds like this compound. The process of silylation, which converts the polar hydroxyl group of cyclohexanol into a non-polar trimethylsilyl ether, significantly increases the compound's volatility, making it ideally suited for GC analysis. mdpi.comphenomenex.com
GC is employed for several critical purposes:
Reaction Monitoring: The progress of the silylation reaction can be tracked by taking aliquots from the reaction mixture over time and analyzing them by GC. A successful reaction is indicated by the decrease in the peak corresponding to the cyclohexanol starting material and the simultaneous increase in the peak corresponding to the this compound product. nih.gov
Purity Evaluation: After synthesis and purification, GC provides a quantitative assessment of the compound's purity. The presence of impurities, such as residual cyclohexanol or byproducts like hexamethyldisiloxane, can be detected and quantified by integrating the area of their respective peaks in the chromatogram. restek.com
When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the compound based on its mass spectrum and fragmentation pattern. nih.gov For this compound, the mass spectrum would show characteristic fragments corresponding to the loss of a methyl group or other parts of the molecule. nih.gov
Table 3: Typical Gas Chromatography (GC) Parameters for Silyl Ether Analysis
| Parameter | Condition |
|---|---|
| Column Type | Nonpolar silicone phase (e.g., SPB™-1, Rxi-5ms) |
| Injection Temperature | 250-280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature ramp (e.g., 60 °C to 300 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of compounds that may not be sufficiently volatile or stable for GC. While this compound itself is achiral, HPLC is a crucial tool in scenarios involving stereoisomers. For instance, if a chiral derivative of cyclohexanol were used, or if the silylating agent itself were chiral, the resulting products could be diastereomers.
HPLC, particularly on a normal-phase silica gel column, is highly effective at separating diastereomers due to the subtle differences in their interaction with the stationary phase. nih.gov By separating and quantifying the peaks corresponding to each diastereomer, the diastereomeric ratio (d.r.) of the product mixture can be accurately determined. This is critical in asymmetric synthesis, where the goal is to produce one stereoisomer in excess over the other. acs.org The integration of the peak areas in the HPLC chromatogram provides a direct measure of the relative abundance of each diastereomer. researchgate.net
Other Analytical Methodologies Pertinent to Organosilicon Compounds
Beyond the primary methods discussed, other analytical techniques are vital for the comprehensive characterization of organosilicon compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation.
¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, one would expect a sharp singlet around 0.1 ppm for the nine equivalent protons of the Si-(CH₃)₃ group and multiplets for the protons on the cyclohexyl ring.
¹³C NMR: Reveals the chemical environment of the carbon atoms. Distinct signals would be observed for the methyl carbons of the trimethylsilyl group and the individual carbons of the cyclohexyl ring.
²⁹Si NMR: This specialized technique directly probes the silicon nucleus, providing valuable information about its chemical environment and bonding. For this compound, a single resonance would be expected, with a chemical shift characteristic of a silicon atom in a silyl ether environment. nih.gov
Mass Spectrometry (MS): As mentioned, when coupled with GC, MS is used for identification. Electron ionization (EI) mass spectrometry of this compound would yield a molecular ion peak and a characteristic fragmentation pattern, often involving the loss of a methyl group (M-15) to form a stable silicon-containing cation. nih.gov
Elemental Analysis: This method determines the elemental composition (percentage of Carbon, Hydrogen, and Silicon) of a purified sample, providing confirmation of the compound's empirical formula. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for (Cyclohexyloxy)trimethylsilane Synthesis and Reactivity Enhancements
The synthesis of silyl (B83357) ethers, including this compound, is undergoing a significant transformation driven by the development of novel catalytic systems. Traditionally, the formation of a silicon-oxygen bond involves stoichiometric reagents, but recent research emphasizes catalytic, atom-economical methods. A primary focus is the dehydrogenative coupling of alcohols (like cyclohexanol) with hydrosilanes, a reaction that produces only hydrogen gas as a byproduct.
Modern catalysis is moving away from precious metals towards more sustainable and earth-abundant alternatives. nih.gov Iron, copper, and manganese-based catalysts have shown considerable promise in promoting the efficient silylation of alcohols under mild conditions. organic-chemistry.orgbohrium.com For instance, copper(I) catalysts have been demonstrated to efficiently catalyze the hydrosilylation of ketones, a related transformation that underscores the potential of such metals in Si-O bond formation. nih.gov These newer systems not only offer a greener alternative but also provide opportunities for enhanced reactivity and selectivity. Research is also exploring the use of organocatalysts, such as N-heterocyclic carbenes (NHCs) and proazaphosphatranes, which can promote the silylation of a wide range of alcohols with high efficiency. nih.gov
The table below summarizes some emerging catalytic approaches that are applicable to the synthesis of silyl ethers like this compound.
| Catalyst Type | Reaction | Advantages |
| Earth-Abundant Metals (Fe, Cu, Mn) | Dehydrogenative Silylation | Sustainable, low toxicity, cost-effective. organic-chemistry.orgbohrium.com |
| Rhodium, Iridium Complexes | C-H Silylation, Dehydrogenative Coupling | High efficiency, mild conditions, broad substrate scope. organic-chemistry.org |
| Gold Nanoparticles | Deoxygenative Silylation | Unique reactivity for C-Si bond formation. |
| Organocatalysts (NHOs, Proazaphosphatranes) | Dehydrogenative Silylation | Metal-free, mild conditions, good functional group tolerance. nih.gov |
These advancements are pivotal for enhancing the synthesis of this compound, making it more efficient, sustainable, and accessible for its expanding applications.
Stereoselective and Enantioselective Transformations Involving the Cyclohexyloxy Moiety
The chiral nature of the cyclohexanol (B46403) backbone within this compound presents significant opportunities for stereoselective and enantioselective transformations. While research specifically detailing the cyclohexyloxy moiety of this exact compound as a stereodirecting group is nascent, the principles of asymmetric synthesis involving silyl ethers of cyclic alcohols are well-established and provide a clear future perspective.
One major research avenue is the enantioselective silylation of prochiral diols or the kinetic resolution of racemic alcohols, where a chiral catalyst selectively facilitates the protection of one enantiomer over the other. nih.govcore.ac.uk This approach generates chiral silyl ethers that are valuable intermediates in synthesis. Furthermore, the bulky cyclohexyloxy group, once installed, can exert significant steric influence on subsequent reactions at neighboring positions of the parent molecule. This diastereoselective control is a cornerstone of complex molecule synthesis, where a chiral auxiliary or protecting group directs the formation of new stereocenters. nih.gov For example, in reactions involving additions to a nearby carbonyl or alkene, the silyloxycyclohexane group could effectively shield one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered side.
Future research will likely focus on:
Catalyst-Controlled Enantioselective Silylation: Designing new chiral Lewis basic catalysts that can efficiently and selectively silylate cyclohexanol derivatives. core.ac.uk
Substrate-Controlled Diastereoselective Reactions: Investigating reactions where the pre-existing this compound group on a chiral substrate directs the stereochemical outcome of subsequent transformations.
Dynamic Kinetic Resolution: Developing processes where a racemic alcohol is converted into a single, enantiomerically pure silyl ether product.
These strategies are crucial for leveraging the stereochemical information of the cyclohexyloxy moiety to build complex, three-dimensional molecular architectures with high precision.
Advanced Applications in Complex Natural Product and Pharmaceutical Synthesis
Silyl ethers are indispensable as protecting groups for hydroxyl functions in the multi-step synthesis of complex natural products and pharmaceuticals. total-synthesis.comwikipedia.orgjocpr.com this compound, as a specific type of trimethylsilyl (B98337) (TMS) ether, fits within this paradigm, offering a balance of stability and reactivity that can be strategically exploited. organic-chemistry.org While less common than the workhorse tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, its unique steric and electronic profile could be advantageous in specific synthetic contexts.
The primary role of such a protecting group is to mask a reactive alcohol, preventing it from interfering with reactions occurring elsewhere in the molecule. uchicago.edu The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the reaction conditions (acidic vs. basic). The trimethylsilyl group is known for being relatively labile, making it suitable for protection early in a synthesis where it needs to be removed under mild acidic conditions or with fluoride (B91410) ions. chem-station.com
While no major total synthesis has explicitly reported the use of this compound, its potential can be illustrated by examining syntheses where other bulky silyl ethers are employed. For instance, in the total synthesis of the marine macrolide (+)-Dactylolide, a TBS silyl ether was used to protect a key secondary alcohol during a sensitive isomerization step. nih.gov Similarly, the synthesis of Amphidinolide P, another complex marine natural product, involved the strategic use of silyl ethers to navigate multiple synthetic transformations. nih.govnih.gov The selection of a specific silyl ether is a critical strategic decision, and a compound like this compound would be a valuable tool in cases where the stability profile of standard TMS or TBS ethers is not optimal.
Future applications will likely see this compound used in scenarios requiring:
Fine-tuned Stability: Offering a different level of hydrolytic stability compared to more common silyl ethers.
Orthogonal Protection Strategies: Where multiple hydroxyl groups in a molecule must be protected and then selectively deprotected at different stages of the synthesis. uchicago.edu
Enhanced Solubility: The lipophilic cyclohexyl group may improve the solubility of synthetic intermediates in nonpolar organic solvents.
Integration with Green Chemistry Principles and Sustainable Synthetic Methodologies
The integration of green chemistry principles into the synthesis and application of this compound is a critical aspect of modern chemical research, aiming to reduce environmental impact and enhance sustainability. The twelve principles of green chemistry provide a framework for this integration.
Key areas of focus include:
Catalysis: As discussed in section 6.1, the shift from stoichiometric reagents to catalytic systems, particularly those using earth-abundant metals, is a core green principle. nih.govorganic-chemistry.org Catalytic dehydrogenative silylation is highly atom-economical, producing only H₂ as a byproduct, which aligns with the principle of waste prevention. bohrium.com
Use of Renewable Feedstocks: While cyclohexanol is traditionally derived from petroleum, research into bio-based routes to produce this starting material could significantly improve the sustainability profile of this compound. The use of diols derived from renewable sources like vegetable oils for the synthesis of related poly(silyl ether)s highlights this trend. total-synthesis.com
Energy Efficiency: Developing catalytic processes that operate at ambient temperature and pressure reduces the energy requirements of the synthesis, minimizing its environmental and economic impact.
Safer Solvents and Auxiliaries: Research is ongoing to replace hazardous solvents like dichloromethane (B109758) or DMF, often used in silylation reactions, with greener alternatives.
The table below maps the twelve principles of green chemistry to potential improvements in the lifecycle of this compound.
| Green Chemistry Principle | Application to this compound |
| 1. Prevention | Use of catalytic, high-yield reactions to minimize waste. |
| 2. Atom Economy | Employing addition reactions like hydrosilylation or dehydrogenative coupling. organic-chemistry.org |
| 3. Less Hazardous Syntheses | Avoiding toxic reagents and generating benign byproducts (e.g., H₂). |
| 4. Designing Safer Chemicals | The compound itself has applications as a stable protecting group, reducing side reactions. |
| 5. Safer Solvents & Auxiliaries | Replacing chlorinated solvents with greener alternatives. |
| 6. Design for Energy Efficiency | Utilizing catalysts that function at ambient temperature and pressure. nih.gov |
| 7. Use of Renewable Feedstocks | Exploring bio-based sources for the cyclohexanol precursor. total-synthesis.com |
| 8. Reduce Derivatives | Using the compound as part of a streamlined, efficient protecting group strategy. |
| 9. Catalysis | Shifting to catalytic over stoichiometric silylation methods. organic-chemistry.orgbohrium.com |
| 10. Design for Degradation | The Si-O-C bond is hydrolytically cleavable, allowing for degradation. |
| 11. Real-Time Analysis | Implementing in-process monitoring to optimize reaction conditions and prevent runaway reactions. |
| 12. Inherently Safer Chemistry | Using stable, non-pyrophoric silane (B1218182) sources and reaction conditions that avoid high pressures. |
By systematically applying these principles, the synthesis and use of this compound can be made significantly more sustainable.
Exploration of this compound as a Precursor in Materials Science (e.g., Chemical Vapor Deposition)
The application of organosilicon compounds as precursors in materials science, particularly for Chemical Vapor Deposition (CVD), is a well-established and expanding field. CVD is a process used to create high-purity, high-performance thin films for applications such as microelectronics and protective coatings. chem-station.com A volatile precursor is passed over a heated substrate, where it thermally decomposes to deposit a thin film. chem-station.com
This compound, with its silicon, oxygen, carbon, and hydrogen content, is a promising candidate as a single-source precursor for depositing silicon oxycarbide (SiOC) or related films. The properties of these films can be tuned by varying the deposition parameters.
The suitability of a compound as a CVD precursor depends on several factors:
Volatility: The precursor must be sufficiently volatile to be transported in the gas phase to the substrate.
Thermal Stability: It must be stable enough to be vaporized without premature decomposition but decompose cleanly on the hot substrate surface.
Clean Decomposition: The ligands (in this case, the cyclohexyloxy and methyl groups) should ideally form volatile, non-contaminating byproducts.
Alkoxysilanes and other organosilanes are widely used as CVD precursors. For instance, trimethylsilane (B1584522) is used to deposit amorphous hydrogenated silicon carbide (α-SiC:H) films. researchgate.net Given its structure, the thermal decomposition of this compound could proceed through various pathways, potentially incorporating both carbon and oxygen into a silicon-based matrix. The large hydrocarbon content from the cyclohexyl group could lead to films with a higher carbon content and potentially lower dielectric constants, a desirable property for insulators in microelectronics.
Future research in this area will involve systematic studies of the thermal decomposition behavior of this compound and characterization of the resulting thin films to determine their composition, microstructure, and electrical and mechanical properties. This exploration could open new avenues for this compound in the advanced materials sector.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Cyclohexyloxy)trimethylsilane, and what are their critical reaction parameters?
- Methodological Answer : A common synthesis involves reacting cyclohexanol derivatives with trimethylsilylating agents. For example, cyclohexanone can react with triethylsilyl chloride in anhydrous acetonitrile under nitrogen, with triethylamine as a base, at room temperature for 3 hours. Critical parameters include maintaining anhydrous conditions (using molecular sieves or nitrogen purging) and stoichiometric control of reagents (1.2 equiv of base relative to substrate) to minimize hydrolysis . Purification often employs liquid-liquid extraction (e.g., hexane/water separation) and column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The ¹H NMR signature includes a singlet at δ 0.06 ppm (9H, Si(CH₃)₃) and a multiplet at δ 3.65 ppm (1H, cyclohexyloxy proton), with cyclohexyl protons appearing between δ 1.4–1.7 ppm . Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are used to confirm purity and monitor reaction progress. Infrared (IR) spectroscopy can verify the absence of hydroxyl groups (e.g., no O-H stretches around 3200–3600 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights exist for the silylation of cyclohexanol derivatives to form this compound?
- Methodological Answer : The reaction likely proceeds via nucleophilic substitution, where the alkoxide oxygen attacks the electrophilic silicon center in the silylating agent (e.g., Me₃SiCl). Base (e.g., triethylamine) neutralizes HCl byproducts, driving the reaction forward. Catalytic pathways involving potassium tert-butoxide have been proposed for analogous C–H silylation, where the base deprotonates the substrate to generate a nucleophilic intermediate . Mechanistic studies using kinetic isotopic effects or DFT calculations could further elucidate transition states.
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) observed during characterization?
- Methodological Answer : Variability in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), concentration, or residual moisture. For example, cyclohexyloxy protons in this compound appear at δ 3.65 ppm in CDCl₃, but shifts may differ in polar solvents . Contradictions between expected and observed data should prompt re-examination of purification steps (e.g., residual solvents in ) or verification via alternative techniques like ¹³C NMR or HSQC.
Q. What strategies optimize reaction yield and minimize side products in anhydrous silylation reactions?
- Methodological Answer : Key strategies include:
- Solvent selection : Hydrocarbon solvents (pentane, hexane) reduce side reactions compared to polar solvents .
- Counterion effects : Using bulky bases (e.g., 2,6-lutidine) or non-nucleophilic bases minimizes undesired nucleophilic attack on silicon .
- Temperature control : Reactions at 0–25°C prevent exothermic decomposition.
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or photoredox systems ( ) may enhance efficiency in challenging substrates.
Data Contradictions and Troubleshooting
- Silylating Agent Compatibility : uses triethylsilyl chloride, while employs trimethylsilane. Researchers must validate reagent compatibility with their specific substrate, as steric bulk (e.g., triethyl vs. trimethyl) impacts reaction kinetics and product stability .
- Purification Challenges : Alkyltrichlorosilanes (e.g., from ) are prone to hydrolysis, requiring rigorous drying of glassware. Trimethoxy derivatives offer better stability but may require alternative workup protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
